molecular formula C14H10FNO5 B8163709 5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8163709
M. Wt: 291.23 g/mol
InChI Key: HNZIVMYTHZWCDU-UHFFFAOYSA-N
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Description

5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-4-nitrofluorobenzene with a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

    Electrophilic Substitution: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid can be used for nitration reactions.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Reduction: The reduction of the nitro group forms 5’-Fluoro-2’-methoxy-3’-amino-[1,1’-biphenyl]-3-carboxylic acid.

    Oxidation: The oxidation of the methoxy group forms 5’-Fluoro-2’-hydroxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid.

Scientific Research Applications

5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can enhance the compound’s binding affinity to certain proteins. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzoic acid: Similar in structure but lacks the biphenyl moiety.

    4-Fluoro-2-methoxy-5-nitrobenzoic acid: Similar functional groups but different positioning on the benzene ring.

Uniqueness

5’-Fluoro-2’-methoxy-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides additional stability and potential for diverse chemical reactions

Properties

IUPAC Name

3-(5-fluoro-2-methoxy-3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-11(6-10(15)7-12(13)16(19)20)8-3-2-4-9(5-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZIVMYTHZWCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Bromo-5-fluoro-2-methoxy-3-nitro-benzene 2c (16.18 g, 64.7 mmol), 3-carboxyphenylboronic acid (13.88 g, 77.7 mmol) and tetrakis(triphenylphosphine)palladium (3.73 g, 3.2 mmol) were dissolved in the solvent mixture of 65 mL of aqueous sodium carbonate (2 N) and 300 mL of 1,4-dioxane. The reaction mixture was heated to reflux at 120° C. for 24 hours. The reaction was monitored by TLC until the disappearance of the starting materials. The mixture was concentrated under reduced pressure and diluted with 150 mL of hydrochloric acid (6 N) and 200 mL of ethyl acetate. The aqueous layer was extracted with ethyl acetate (100 mL×2). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain the title compound 5′-fluoro-2′-methoxy-3′-nitro-biphenyl-3-carboxylic acid 2d (7.86 g, yield 41.7%) as a yellow solid.
Quantity
16.18 g
Type
reactant
Reaction Step One
Quantity
13.88 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
catalyst
Reaction Step One

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